N-(p-Nitrophenyl)triphenylphosphine imide
Overview
Description
N-(p-Nitrophenyl)triphenylphosphine imide is an organic compound with the molecular formula C24H19N2O2P. It is known for its unique structure, which includes a nitrophenyl group attached to a triphenylphosphine imide.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Nitrophenyl)triphenylphosphine imide can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with nitrobenzene derivatives under specific conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction while ensuring safety and efficiency, as well as purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(p-Nitrophenyl)triphenylphosphine imide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of substituted triphenylphosphine imides .
Scientific Research Applications
N-(p-Nitrophenyl)triphenylphosphine imide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which N-(p-Nitrophenyl)triphenylphosphine imide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The compound can form complexes with various metal ions, influencing their reactivity and stability. These interactions are crucial in catalytic processes and the development of new materials .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)triphenylphosphine imide
- N-(3-Nitrophenyl)triphenylphosphine imide
Uniqueness
N-(p-Nitrophenyl)triphenylphosphine imide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers .
Biological Activity
N-(p-Nitrophenyl)triphenylphosphine imide (commonly referred to as PNP-imide) is a phosphine-derived compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities and catalytic properties. This article reviews the biological activity of PNP-imide, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
PNP-imide features a triphenylphosphine moiety attached to a nitrophenyl group, which contributes to its reactivity and biological properties. The presence of the nitro group significantly influences the electron density and steric properties of the molecule, making it a valuable candidate in various chemical reactions.
1. Antimicrobial Properties
Research indicates that PNP-imide exhibits notable antimicrobial activity against various pathogens. A study demonstrated that phosphine derivatives, including PNP-imide, can inhibit the growth of bacteria by disrupting their cellular processes. Specifically, these compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in many organisms, thus affecting microbial survival .
2. Anticancer Activity
PNP-imide has been evaluated for its potential anticancer effects. Recent studies have indicated that phosphine compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival . For instance, PNP-imide has been linked to increased cytotoxicity against breast cancer cell lines (MCF-7), showcasing its potential as an anticancer agent.
The biological activity of PNP-imide can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as AChE, PNP-imide disrupts essential metabolic pathways in microorganisms and cancer cells .
- Oxidative Stress Induction : The compound may induce oxidative stress through ROS generation, leading to cellular damage and apoptosis in cancer cells .
- Catalytic Activity : As a catalyst in organic reactions, PNP-imide facilitates the formation of biologically relevant compounds, enhancing its utility in drug design and synthesis .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various phosphine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that PNP-imide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Mechanism : In vitro studies on MCF-7 cells revealed that treatment with PNP-imide resulted in increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage. Flow cytometry analysis confirmed a higher percentage of apoptotic cells following treatment with PNP-imide compared to control groups .
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Effective against S. aureus and E. coli | Induces apoptosis in MCF-7 cells | Enzyme inhibition (AChE), ROS generation |
Triphenylphosphine | Moderate | Low | General base catalysis |
Other phosphine derivatives | Variable | Variable | Depends on specific structure |
Properties
IUPAC Name |
(4-nitrophenyl)imino-triphenyl-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N2O2P/c27-26(28)21-18-16-20(17-19-21)25-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHCHSLVSDURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298867 | |
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-02-8 | |
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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